molecular formula C10H21OH<br>C10H22O B128192 Isodecanol CAS No. 55505-26-5

Isodecanol

Cat. No. B128192
CAS RN: 55505-26-5
M. Wt: 158.28 g/mol
InChI Key: PLLBRTOLHQQAQQ-UHFFFAOYSA-N
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Patent
US08212068B2

Procedure details

LAH (lithium aluminum hydride, 1.10 g, 29.0 mmol) was suspended in ether (50 ml), and the slurry was kept at 0° C. Thereto was slowly added dropwise a solution of 8-methylnonanoic acid ethyl ester (5.81 g, 29.0 mmol) in ether (20 ml). After the completion of the dropwise addition, the slurry was stirred at room temperature for 2 hr and 10% aqueous potassium hydrogen sulfate solution (50 ml) was slowly added to the reaction mixture. Ether (100 ml) was further added, and the aqueous layer was separated from the organic layer. The organic layer was washed with saturated brine (50 ml), and dried over anhydrous magnesium sulfate. Magnesium sulfate was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was distilled under reduced pressure (60 to 65° C./2 mmHg) to give 8-methyl-1-nonanol (4.27 g, 27.0 mmol) as a colorless oil.
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5.81 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10](=O)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18])C.S([O-])(O)(=O)=O.[K+]>CCOCC>[CH3:18][CH:17]([CH3:19])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][OH:9] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
5.81 g
Type
reactant
Smiles
C(C)OC(CCCCCCC(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the slurry was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 0° C
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated from the organic layer
WASH
Type
WASH
Details
The organic layer was washed with saturated brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Magnesium sulfate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The obtained residue was distilled under reduced pressure (60 to 65° C./2 mmHg)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CCCCCCCO)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 27 mmol
AMOUNT: MASS 4.27 g
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.